![molecular formula C7H4ClNO5 B1459920 2-Chloro-6-hydroxy-3-nitrobenzoic acid CAS No. 2059945-51-4](/img/structure/B1459920.png)
2-Chloro-6-hydroxy-3-nitrobenzoic acid
Overview
Description
2-Chloro-6-hydroxy-3-nitrobenzoic acid is a chemical compound . It is a derivative of benzoic acid, which forms molecular adducts with commercially important herbicides and pesticides . The appearance of this compound can vary from white to cream to yellow to orange to brown .
Synthesis Analysis
The synthesis of nitrobenzoic acid derivatives can be achieved through various methods. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used for the synthesis .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-hydroxy-3-nitrobenzoic acid is C7H4ClNO5 . The average mass is 217.563 Da and the monoisotopic mass is 216.977798 Da .Chemical Reactions Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .Physical And Chemical Properties Analysis
2-Chloro-6-hydroxy-3-nitrobenzoic acid appears as crystals or powder or crystalline powder or fused solid . The color can vary from white to cream to yellow to orange to brown .Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-6-hydroxy-3-nitrobenzoic acid are not available, nitrosalicylic acid, a similar compound, is generally used as a corrosion inhibitor . It can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection . It can also be used as a ligand for the synthesis of complexes with iron and aluminum for chelating therapy .
properties
IUPAC Name |
2-chloro-6-hydroxy-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO5/c8-6-3(9(13)14)1-2-4(10)5(6)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHWHZYRIJDIED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-hydroxy-3-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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